2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
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Overview
Description
2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: is a chemical compound with the molecular formula C₉H₇BrF₂O₂. It is a useful research chemical, often utilized in various scientific studies and industrial applications . The compound is characterized by the presence of a bromine atom, two fluorine atoms, and an oxirane ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane typically involves the reaction of 5-bromo-2,3-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The oxirane ring can be oxidized to form diols.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenoxy compounds.
Oxidation Reactions: Products include diols.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in enzyme inhibition and protein modification studies .
Comparison with Similar Compounds
- 2-((4-Bromo-2,3-difluorophenoxy)methyl)oxirane
- 2-((5-Bromo-2,4-difluorophenoxy)methyl)oxirane
- 2-((5-Bromo-2,3-dichlorophenoxy)methyl)oxirane
Comparison: 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUZXUFBGPSCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC(=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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